molecular formula C12H9ClFNO3 B1305602 Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 4415-09-2

Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B1305602
CAS RN: 4415-09-2
M. Wt: 269.65 g/mol
InChI Key: VUXXAVIGDIIYBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate and related compounds has been explored in various studies. One method involves a multi-step process starting from 2-chloro-6-fluorobenzaldehyde, leading to the target compound with a total yield of 60.2% . Another approach for synthesizing chloro-substituted methyl benzisoxazole carboxylates includes treatment of o-nitromandelic esters with thionyl chloride . These methods highlight practical routes with high yields and low costs, which are beneficial for large-scale production.

Molecular Structure Analysis

The molecular structure of related isoxazole derivatives has been extensively studied. For instance, the crystal structure of a new 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was resolved, and the non-hydrogen atoms were refined anisotropically . Similarly, the structural details of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide were investigated using both experimental and theoretical methods, including density functional theory (DFT) . These studies provide valuable insights into the molecular geometry and electronic properties of isoxazole derivatives.

Chemical Reactions Analysis

The reactivity of isoxazole derivatives has been the subject of several studies. For example, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate has been investigated, leading to the synthesis of precursors for further chemical transformations . Additionally, the synthesis of 3-methylisoxazole-5-carboxamides and related compounds has been reported, showcasing the versatility of isoxazole derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are crucial for their application in various fields. The solvatomorphism of methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied, revealing different crystalline forms and their respective hydrogen-bonding interactions . The mesomorphic properties of new liquid crystalline isoxazole derivatives have also been reported, indicating their potential use in the design of liquid crystal materials .

Scientific Research Applications

Photochemistry and Vibrational Spectra

Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC), a closely related compound, was synthesized and isolated in cryogenic matrices for study by FTIR spectroscopy. The research focused on the characterization of its low-energy conformers and its photoproducts upon UV irradiation, providing insights into the photochemistry of such compounds (Lopes et al., 2011).

Synthesis Methodology

A study detailing the synthesis method of a similar compound, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, was conducted. This method involved steps like oximation, chlorination, and cyclization, starting from 2-chloro-6-fluorobenzaldehyde. This synthesis route was noted for its practicality, high yield, and low cost (Su Wei-ke, 2008).

Potential in Cancer Treatment

Research into compounds containing the 3-chloro-2-fluoro-phenyl group, similar to the one , has indicated their potential utility in treating cancer. Specifically, they may inhibit Aurora A, an enzyme implicated in cancer progression (ロバート ヘンリー,ジェームズ, 2006).

Tautomerism of Heteroaromatic Compounds

Investigations into the tautomerism of isoxazole compounds have provided valuable insights into their chemical behavior. This research is relevant to understanding the properties and potential applications of methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate in various fields (A. Boulton & A. Katritzky, 1961).

Antimicrobial Activity

Studies have been conducted on compounds similar to methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate to assess their antimicrobial activity. These studies often focus on the synthesis of the compounds and their effectiveness against various bacterial and fungal species (Anita R. Banpurkar et al., 2018).

properties

IUPAC Name

methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO3/c1-6-9(12(16)17-2)11(15-18-6)10-7(13)4-3-5-8(10)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXXAVIGDIIYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379530
Record name Methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate

CAS RN

4415-09-2
Record name Methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid methyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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